molecular formula C16H20BrNO5 B2772531 4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate CAS No. 2018300-50-8

4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate

Cat. No. B2772531
CAS RN: 2018300-50-8
M. Wt: 386.242
InChI Key: LBZYSDWKRGYYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate is a useful research compound. Its molecular formula is C16H20BrNO5 and its molecular weight is 386.242. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Process Development and Kinase Inhibition

The benzoxazepine core, as found in "4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate," is integral in the synthesis of kinase inhibitors. Research demonstrates the development of scalable synthesis processes for benzoxazepine-containing kinase inhibitors, highlighting the compound's role in drug discovery and development. The study involved the preparation and scale-up of compounds, indicating the technical viability of benzoxazepine derivatives in pharmaceutical manufacturing (Naganathan et al., 2015).

Spectroscopic and X-ray Diffraction Studies

Benzimidazole-tethered oxazepine heterocyclic hybrids, related to the query compound, have been synthesized and analyzed using spectroscopic and X-ray diffraction methods. These studies provide insights into the molecular structure, charge distributions, and potential applications in nonlinear optical (NLO) properties. This research indicates the material science applications of benzoxazepine derivatives in creating new materials with unique optical properties (Almansour et al., 2016).

Synthesis of Novel Compounds

Further research highlights the synthesis of novel compounds from benzoxazepine derivatives, demonstrating the chemical versatility of these molecules. The ability to create a variety of heterocyclic compounds, including oxazepine derivatives, showcases the fundamental importance of benzoxazepine cores in synthetic organic chemistry. These synthetic pathways offer a foundation for developing pharmaceuticals and materials with bespoke properties (Adnan et al., 2014).

Photophysical Properties

Research into the photophysical properties of oxazepine and related compounds reveals their potential in creating materials with specific optical characteristics. The study of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound with a similar oxazepine structure, shows strong blue emission, indicating its utility in optoelectronic devices and materials science applications (Petrovskii et al., 2017).

properties

IUPAC Name

4-O-tert-butyl 9-O-methyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(20)18-5-6-22-13-10(9-18)7-11(17)8-12(13)14(19)21-4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZYSDWKRGYYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.